molecular formula C10H10N4 B14261712 6,6'-Dimethyl-2,2'-bipyrazine CAS No. 157465-82-2

6,6'-Dimethyl-2,2'-bipyrazine

Cat. No.: B14261712
CAS No.: 157465-82-2
M. Wt: 186.21 g/mol
InChI Key: KNCWDPFJZAGABC-UHFFFAOYSA-N
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Description

6,6’-Dimethyl-2,2’-bipyrazine is a heterocyclic compound that belongs to the family of bipyrazines It is characterized by the presence of two pyrazine rings connected by a single bond, with methyl groups attached to the 6th position of each pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dimethyl-2,2’-bipyrazine typically involves the coupling of pyrazine derivatives. One common method is the Stille coupling reaction, which involves the reaction of bromo-pyrazine derivatives with organotin reagents in the presence of a palladium catalyst . The reaction conditions often include the use of solvents like xylene and the application of heat to facilitate the coupling process.

Industrial Production Methods: While specific industrial production methods for 6,6’-Dimethyl-2,2’-bipyrazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6,6’-Dimethyl-2,2’-bipyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives.

Scientific Research Applications

6,6’-Dimethyl-2,2’-bipyrazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,6’-Dimethyl-2,2’-bipyrazine exerts its effects is largely dependent on its role as a ligand. When forming complexes with metal ions, it can influence the electronic structure and reactivity of the metal center. This interaction can facilitate various catalytic processes, including electron transfer reactions. The molecular targets and pathways involved are specific to the metal-ligand complex formed and the reaction being catalyzed .

Comparison with Similar Compounds

Uniqueness: 6,6’-Dimethyl-2,2’-bipyrazine is unique due to the presence of pyrazine rings, which impart different electronic properties compared to pyridine rings. The methyl groups at the 6th position also influence its steric and electronic characteristics, making it distinct from its analogs.

Properties

CAS No.

157465-82-2

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-methyl-6-(6-methylpyrazin-2-yl)pyrazine

InChI

InChI=1S/C10H10N4/c1-7-3-11-5-9(13-7)10-6-12-4-8(2)14-10/h3-6H,1-2H3

InChI Key

KNCWDPFJZAGABC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)C2=NC(=CN=C2)C

Origin of Product

United States

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